An In-Depth Technical Guide to 2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride
An In-Depth Technical Guide to 2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Identification of 2-(4-Phenethyl-phenyl)-ethylamine Hydrochloride
In the landscape of chemical research and development, the unique identification of a compound is paramount. The Chemical Abstracts Service (CAS) Registry Number is the universally accepted standard for this purpose. However, in the course of compiling this technical guide, a notable discrepancy has been identified in the publicly available data for 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride.
Two distinct CAS numbers have been associated with this compound: 124499-29-2 , which is listed as the primary number in some chemical databases, and 1081748-47-1 , utilized by prominent commercial suppliers.[1][2] An exhaustive search of regulatory databases and scientific literature has not yet yielded a definitive, authoritative resolution to this ambiguity.
In the spirit of scientific integrity and transparency, this guide will acknowledge both CAS numbers. It is our recommendation that researchers verify the CAS number with their specific supplier or through independent analytical confirmation. This ambiguity underscores the critical importance of rigorous analytical characterization to confirm the identity and purity of any research compound.
Introduction: The Significance of the Phenethylamine Scaffold
The 2-phenylethylamine skeleton is a foundational pharmacophore in medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs. Its inherent ability to interact with various receptors and transporters in the central nervous system has made it a privileged scaffold in the design of novel therapeutics. The subject of this guide, 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride, represents a thoughtful extension of this scaffold, incorporating a biphenyl-like motif that offers unique steric and electronic properties for potential modulation of biological targets.
This guide provides a comprehensive technical overview of 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride, intended to equip researchers and drug development professionals with the essential knowledge for its synthesis, purification, and analytical characterization.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its development. These parameters influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₀ClN | [2] |
| Molecular Weight | 261.79 g/mol | Calculated |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | Not available | |
| Solubility | Soluble in water, methanol, and ethanol. Insoluble in non-polar organic solvents. | General solubility of hydrochloride salts of amines. |
| pKa | Estimated 9.5 - 10.5 (for the primary amine) | Based on similar phenethylamine structures |
Note: Experimental determination of the melting point and solubility is highly recommended upon synthesis or acquisition of the compound.
Synthesis and Purification
The synthesis of 2-(4-phenethyl-phenyl)-ethylamine hydrochloride can be logically approached through a multi-step process, commencing with the construction of the carbon skeleton followed by the introduction of the amine functionality. The following protocol is a scientifically robust, proposed pathway based on established organic chemistry principles and analogous transformations.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(4-Phenethylphenyl)acetonitrile
This key intermediate can be synthesized from 4-phenethylbiphenyl. A plausible method involves a two-step sequence starting from a commercially available biphenyl derivative. An alternative, more direct approach, if starting materials are available, is the reaction of a corresponding thiophenol with chloroacetonitrile.[3]
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Reaction:
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To a stirred solution of 4-phenethylbiphenyl in a suitable solvent (e.g., dichloromethane or chlorobenzene), introduce a cyanomethylating agent. This can be achieved through various methods, including a Vilsmeier-Haack type reaction with N,N-dimethylformamide and phosphorus oxychloride followed by treatment with hydroxylamine, or by conversion of a functional group on the phenethyl side chain to a leaving group and subsequent displacement with a cyanide salt.
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For a more direct, though potentially less common route, the reaction of a corresponding benzyl halide with an alkali metal cyanide in a biphasic system with a phase-transfer catalyst can be employed.[4]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
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Step 2: Reduction of 2-(4-Phenethylphenyl)acetonitrile to 2-(4-Phenethylphenyl)ethylamine
The reduction of the nitrile to the primary amine is a critical step. Both chemical and catalytic methods are effective.
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Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction [5]
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In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).
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Cool the suspension in an ice bath and slowly add a solution of 2-(4-phenethylphenyl)acetonitrile in the same anhydrous solvent.
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After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
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Filter the resulting granular precipitate of aluminum salts and wash thoroughly with the organic solvent.
-
Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
-
Method B: Catalytic Hydrogenation [5]
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In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 2-(4-phenethylphenyl)acetonitrile in a suitable solvent such as ethanol or methanol, containing ammonia to suppress secondary amine formation.
-
Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-200 psi) and heat to the appropriate temperature (e.g., 50-100 °C).
-
Monitor the reaction by observing the cessation of hydrogen uptake.
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After the reaction is complete, cool the vessel, vent the hydrogen, and filter the catalyst through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
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Step 3: Formation and Purification of the Hydrochloride Salt
The final step involves the conversion of the free amine to its hydrochloride salt, which is typically a more stable and crystalline solid, facilitating purification.
-
Protocol:
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Dissolve the crude 2-(4-phenethylphenyl)ethylamine in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble dry HCl gas through the solution) while stirring.
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The hydrochloride salt will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.
-
For further purification, recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol) can be performed.[6]
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
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Aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm), with splitting patterns indicative of the substitution on the two phenyl rings.
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The four protons of the two ethyl bridges will likely appear as two distinct sets of triplets or complex multiplets in the aliphatic region (δ 2.5-3.5 ppm).
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The protons of the amino group may appear as a broad singlet.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments.
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Aromatic carbons will resonate in the δ 120-145 ppm region.
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The aliphatic carbons of the ethyl bridges are expected in the δ 30-50 ppm range.
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4.1.2 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Fragmentation: In electron ionization (EI) mass spectrometry, a characteristic fragmentation would be the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to a stable benzylic cation.[7] Electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion [M+H]⁺.[8]
4.1.3 Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
Expected Absorptions:
-
N-H stretching of the primary amine hydrochloride salt will appear as a broad band in the 2400-3200 cm⁻¹ region.
-
C-H stretching of the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹.
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Aromatic C=C stretching will be present in the 1450-1600 cm⁻¹ region.
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Chromatographic Analysis
4.2.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (e.g., ~220 nm).
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Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
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Caption: A typical workflow for HPLC purity analysis.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula (C₁₆H₂₀ClN). This serves as a final confirmation of the compound's empirical formula and purity.
Potential Applications and Future Directions
Given its structural features, 2-(4-phenethyl-phenyl)-ethylamine hydrochloride is a compound of interest for researchers in neuropharmacology and drug discovery. The extended aromatic system may offer opportunities for novel interactions with receptor binding pockets, potentially leading to unique selectivity and potency profiles. Its structural similarity to known monoamine reuptake inhibitors and receptor ligands suggests that it could be investigated for its activity at dopamine, serotonin, and norepinephrine transporters, as well as at various G-protein coupled receptors. Further studies are warranted to explore the pharmacological profile of this compound and its potential as a lead for the development of new central nervous system therapies.
Safety and Handling
As a novel chemical entity, 2-(4-phenethyl-phenyl)-ethylamine hydrochloride should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and safety information.
References
-
NextSDS. (n.d.). 2-(4-PHENETHYL-PHENYL)-ETHYLAMINE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-tert-butylphenylthio)acetonitrile. Retrieved from [Link]
-
YouTube. (2020, May 9). Crystallization of phenethylamine HCl from water. Retrieved from [Link]
-
NIST. (n.d.). 2-(4-Aminophenyl)ethylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
MassBank. (2007, July 7). Phenylethylamine. Retrieved from [Link]
- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2-(4-Phenethyl-phenyl)-ethylamine hydrochloride | 1081748-47-1 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2-(4-Aminophenyl)ethylamine [webbook.nist.gov]
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